molecular formula C22H23Cl2N7O B11561458 4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(2,5-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(2,5-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

Cat. No.: B11561458
M. Wt: 472.4 g/mol
InChI Key: VEURXHFEVGGNCS-DHRITJCHSA-N
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Description

4-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(2,5-DIMETHYLPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound known for its unique chemical structure and potential applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(2,5-DIMETHYLPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the hydrazone intermediate: This step involves the reaction of 2,4-dichlorobenzaldehyde with hydrazine hydrate under reflux conditions to form the corresponding hydrazone.

    Condensation with triazine derivative: The hydrazone intermediate is then reacted with a triazine derivative, such as 2,5-dimethylphenyl-6-morpholin-4-yl-1,3,5-triazine, under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(2,5-DIMETHYLPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution may result in halogenated or alkylated derivatives.

Scientific Research Applications

4-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(2,5-DIMETHYLPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(2,5-DIMETHYLPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Inhibiting or activating specific enzymes or receptors involved in biological processes.

    Interfering with cellular pathways: Modulating signaling pathways, such as those involved in cell growth, apoptosis, or immune response.

    Generating reactive species: Producing reactive oxygen or nitrogen species that can induce cellular damage or stress responses.

Comparison with Similar Compounds

4-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(2,5-DIMETHYLPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE can be compared with other similar compounds, such as:

The uniqueness of 4-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(2,5-DIMETHYLPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE lies in its complex structure, which provides a versatile platform for chemical modifications and diverse applications.

Properties

Molecular Formula

C22H23Cl2N7O

Molecular Weight

472.4 g/mol

IUPAC Name

2-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-4-N-(2,5-dimethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C22H23Cl2N7O/c1-14-3-4-15(2)19(11-14)26-20-27-21(29-22(28-20)31-7-9-32-10-8-31)30-25-13-16-5-6-17(23)12-18(16)24/h3-6,11-13H,7-10H2,1-2H3,(H2,26,27,28,29,30)/b25-13+

InChI Key

VEURXHFEVGGNCS-DHRITJCHSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C/C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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